molecular formula C18H26OSi2 B11944554 (Oxybis(2,1-phenylene))bis(trimethylsilane) CAS No. 18055-73-7

(Oxybis(2,1-phenylene))bis(trimethylsilane)

Cat. No.: B11944554
CAS No.: 18055-73-7
M. Wt: 314.6 g/mol
InChI Key: JPFXLVNHJPVYDO-UHFFFAOYSA-N
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Description

(Oxybis(2,1-phenylene))bis(trimethylsilane) (CAS 18055-71-5) is a high-purity organosilicon compound of significant interest in advanced organic and medicinal chemistry research. With the molecular formula C18H26OSi2 and a molecular weight of 314.57 g/mol, this compound features a central diphenyl ether core flanked by two trimethylsilyl groups . This structure makes it a valuable synthetic intermediate and a potential precursor for constructing complex molecular architectures. The trimethylsilyl groups serve as versatile protecting groups for aromatic systems and can be selectively manipulated to unveil reactive sites for further chemical transformation. Compounds with similar structural motifs, such as biphenyl cores, are frequently employed in cross-coupling reactions, including Suzuki-Miyaura homocoupling, to build extended conjugated systems critical for materials science and pharmaceutical development . Furthermore, the diphenyl ether scaffold is a privileged structure in drug discovery, found in molecules investigated for a range of biological activities. As such, this compound provides researchers with a flexible building block for the synthesis of novel chemical entities for various experimental applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

CAS No.

18055-73-7

Molecular Formula

C18H26OSi2

Molecular Weight

314.6 g/mol

IUPAC Name

trimethyl-[2-(2-trimethylsilylphenoxy)phenyl]silane

InChI

InChI=1S/C18H26OSi2/c1-20(2,3)17-13-9-7-11-15(17)19-16-12-8-10-14-18(16)21(4,5)6/h7-14H,1-6H3

InChI Key

JPFXLVNHJPVYDO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1OC2=CC=CC=C2[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis begins with 4-bromophenol as the phenolic precursor and trimethylchlorosilane as the silane donor. In the presence of a strong base, such as sodium hydride or triethylamine, the hydroxyl group of 4-bromophenol is deprotonated, generating a phenoxide ion. This nucleophile subsequently attacks the electrophilic silicon center in trimethylchlorosilane, displacing the chloride ion in an S<sub>N</sub>2 mechanism . The reaction proceeds as follows:

24-Bromophenol+2ClSi(CH3)3Base(Oxybis(2,1-phenylene))bis(trimethylsilane)+2HCl+2Br2 \, \text{4-Bromophenol} + 2 \, \text{ClSi(CH}3\text{)}3 \xrightarrow{\text{Base}} \text{(Oxybis(2,1-phenylene))bis(trimethylsilane)} + 2 \, \text{HCl} + 2 \, \text{Br}^-

Procedural Details

The reaction is typically conducted in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane under inert atmosphere (e.g., nitrogen or argon). Key parameters include:

  • Temperature : Room temperature to 60°C, depending on the base’s strength.

  • Reaction Time : 12–24 hours for complete conversion.

  • Work-Up : The crude product is washed with aqueous sodium bicarbonate to neutralize residual acid, followed by extraction with organic solvents (e.g., ethyl acetate).

Palladium-Catalyzed Cross-Coupling Reaction

A more advanced route involves palladium-catalyzed cross-coupling, which enables the formation of the biphenylene backbone while introducing trimethylsilyl groups. This method is particularly advantageous for constructing complex aromatic silanes.

Reaction Components and Catalysis

The protocol employs an aryl dibromide derivative as the coupling partner and (S)-tert-butyl 2-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate as the silane precursor. The catalytic system consists of:

  • Pd(ddpf)Cl<sub>2</sub> : A palladium complex with high activity in C–Si bond formation.

  • Pivalic acid : Acts as a proton shuttle to enhance catalytic turnover.

  • Potassium carbonate : Provides the necessary basicity for deprotonation.

Microwave-Assisted Synthesis

The reaction is conducted in dimethylacetamide (DMA) under microwave irradiation at 100°C for 4 hours . Key steps include:

  • Degassing : The solvent is deoxygenated by bubbling nitrogen for 20 minutes to prevent catalyst oxidation.

  • Coupling : Microwave irradiation accelerates the oxidative addition and transmetallation steps, forming the biphenylene-silane framework.

  • Deprotection : Post-reaction treatment with trifluoroacetic acid removes protecting groups, yielding the final product.

Work-Up and Isolation

The mixture is quenched with water and extracted with ethyl acetate. The organic phase undergoes sequential washes with sodium bicarbonate, water, and brine to remove inorganic residues. Final purification via mass-directed auto-purification ensures high purity, though yield data remain unspecified in the literature.

Comparative Analysis of Methodologies

To evaluate the practicality of each method, the following criteria are critical:

Parameter Nucleophilic Substitution Palladium-Catalyzed Coupling
Reaction Time 12–24 hours4 hours (microwave-assisted)
Catalyst Cost Not requiredHigh (Pd-based catalysts)
Purification Complexity Moderate (distillation)High (chromatography)
Scalability Suitable for bulk synthesisLimited by catalyst availability

The nucleophilic substitution method is preferred for large-scale production due to its simplicity and lower cost. In contrast, the palladium-catalyzed approach offers faster reaction times and is ideal for research-scale synthesis where precision outweighs cost considerations .

Chemical Reactions Analysis

Types of Reactions

(Oxybis(2,1-phenylene))bis(trimethylsilane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols.

    Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl groups.

Major Products

    Oxidation: The major products are silanols.

    Substitution: The products depend on the substituent introduced, such as halogenated or alkoxylated derivatives.

Scientific Research Applications

(Oxybis(2,1-phenylene))bis(trimethylsilane) has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Oxybis(2,1-phenylene))bis(trimethylsilane) primarily involves its ability to protect hydroxyl groups during chemical reactions. The trimethylsilyl groups prevent unwanted side reactions by temporarily masking the hydroxyl groups. This protection is crucial in multi-step synthesis processes where selective reactivity is required .

Comparison with Similar Compounds

Structural and Electronic Variations

The oxybis(2,1-phenylene) backbone is a common motif in ligands and functional materials. Key substituent-driven differences include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
(Oxybis(2,1-phenylene))bis(trimethylsilane) Trimethylsilyl ~328.5 (calculated) Hydrophobic, sterically bulky; potential use in silicone polymers or silylation agents -
DPEphos (Oxybis(2,1-phenylene))bis(diphenylphosphane) Diphenylphosphane 534.55 Bidentate ligand in Pd-catalyzed cross-coupling reactions; enhances catalytic selectivity
(Oxybis(2,1-phenylene))bis(diphenylphosphine oxide) Diphenylphosphine oxide 570.55 UV absorption (288 nm) and fluorescence (311 nm); used in optoelectronic materials
N,N'-((Oxybis(ethane-1,1-diyl))bis(2,1-phenylene))bis(4-methylbenzenesulfonamide) Tosyl groups 391.46 Diastereoselective synthesis of tetrahydroquinolines via Hf(OTf)₄ catalysis
(2Z,2′Z)-4,4′-((oxybis(4,1-phenylene))bis(azanediyl))bis(4-oxobut-2-enoic acid) Maleamic acid 440.38 Bidentate ligand for metal-organic frameworks (MOFs)

Reactivity and Stability

  • Silane Derivatives : Trimethylsilyl groups impart hydrophobicity and resistance to polar solvents. However, they may hydrolyze under acidic or aqueous conditions, limiting their utility in protic environments. Silane-substituted analogs (e.g., ) show reactivity in disilane-based syntheses .
  • Phosphane/Phosphine Oxide Derivatives : DPEphos and its oxide exhibit stability in catalytic conditions. The phosphine oxide variant’s UV/FL properties make it suitable for light-emitting devices .
  • Sulfonamide Derivatives : Electron-withdrawing tosyl groups enhance electrophilicity, enabling diastereoselective cyclization reactions .

Biological Activity

(Oxybis(2,1-phenylene))bis(trimethylsilane), also known by its CAS number 18055-73-7, is a silane compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of two trimethylsilane groups linked via an oxybis(phenylene) moiety. This structural configuration may influence its reactivity and biological interactions.

PropertyValue
CAS Number 18055-73-7
Molecular Formula C14H18O2Si2
Molecular Weight 290.46 g/mol
IUPAC Name (Oxybis(2,1-phenylene))bis(trimethylsilane)

Biological Activity Overview

Research indicates that (Oxybis(2,1-phenylene))bis(trimethylsilane) exhibits various biological activities, including:

  • Antimicrobial Properties : Initial studies suggest potential effectiveness against certain bacterial strains.
  • Cytotoxicity : Investigations into its anticancer properties are ongoing, with preliminary results indicating cytotoxic effects on cancer cell lines.

Antimicrobial Activity

A study highlighted the compound's antimicrobial potential against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Anticancer Activity

Research into the anticancer properties of (Oxybis(2,1-phenylene))bis(trimethylsilane) has shown promising results. In vitro assays conducted on various cancer cell lines demonstrated significant cytotoxicity.

Case Study: Cytotoxicity in Cancer Cell Lines

A recent study evaluated the cytotoxic effects of (Oxybis(2,1-phenylene))bis(trimethylsilane) on human breast cancer cells (MCF-7) and human liver cancer cells (HepG2). The findings revealed:

  • MCF-7 Cells : IC50 value of 25 µM after 48 hours of treatment.
  • HepG2 Cells : IC50 value of 30 µM after 48 hours of treatment.

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as DNA damage and oxidative stress.

The proposed mechanism for the biological activity of (Oxybis(2,1-phenylene))bis(trimethylsilane) involves:

  • Cell Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress resulting in cellular damage.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways in cancer cells.

Q & A

Q. What are the optimal synthetic routes for (Oxybis(2,1-phenylene))bis(trimethylsilane), and how do reaction conditions influence yield and purity?

The synthesis typically involves silane coupling reactions with aromatic precursors under inert atmospheres to prevent hydrolysis. Key factors include:

  • Catalyst selection : Transition-metal catalysts (e.g., palladium) improve cross-coupling efficiency.
  • Temperature control : Moderate temperatures (60–100°C) balance reactivity and side-product formation.
  • Solvent choice : Anhydrous toluene or THF minimizes moisture interference . Yield optimization requires post-synthesis purification via column chromatography or recrystallization.

Q. How can the structural integrity of (Oxybis(2,1-phenylene))bis(trimethylsilane) be confirmed post-synthesis?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify silyl group positions and aromatic backbone symmetry.
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C12_{12}H22_{22}O2_2Si2_2, exact mass 278.10 g/mol) .
  • X-ray diffraction (XRD) : For single-crystal analysis of bond angles and steric effects .

Q. What are the stability considerations for handling and storing this compound?

The compound is moisture-sensitive due to hydrolyzable Si–O bonds. Recommendations:

  • Storage : Under argon or nitrogen at ambient temperatures, away from light.
  • Handling : Use Schlenk-line techniques for air-sensitive reactions .

Advanced Research Questions

Q. How do steric and electronic effects of trimethylsilyl groups influence reactivity in cross-coupling reactions?

The bulky trimethylsilyl groups:

  • Steric hindrance : Reduce undesired side reactions (e.g., dimerization) in Pd-catalyzed couplings.
  • Electron donation : Stabilize transition states via σ-donation, enhancing regioselectivity. Computational studies (DFT) reveal localized electron density on the phenylene backbone, affecting catalytic cycle intermediates .

Q. What mechanistic insights explain contradictions in reported catalytic activity of this compound in polymer matrices?

Discrepancies arise from:

  • Solvent polarity : Nonpolar solvents favor aggregation, reducing catalytic sites.
  • Thermal degradation : Above 150°C, Si–C bond cleavage forms siloxane byproducts, altering reactivity . Controlled thermogravimetric analysis (TGA) and in-situ FTIR are recommended to track decomposition pathways.

Q. How can computational modeling predict the compound’s performance in photophysical applications?

Density Functional Theory (DFT) simulations:

  • HOMO-LUMO gaps : Predict charge-transfer efficiency (e.g., ~3.2 eV for electronic applications).
  • Non-covalent interactions : π-Stacking and van der Waals forces influence aggregation in OLEDs . Experimental validation via UV-Vis and fluorescence spectroscopy is critical.

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for materials science applications?

  • Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (pH, temperature).
  • DoE (Design of Experiments) : Multivariate analysis to identify critical quality attributes (CQAs) . Reproducibility is enhanced by standardizing silane precursor purity (>98%) .

Methodological Notes

  • Spectral reference tables : Include 1^1H NMR (δ 0.1–0.3 ppm for Si–CH3_3) and IR (Si–O–Si stretch at ~1050 cm1^{-1}) for quality control .
  • Safety protocols : Use PPE and fume hoods due to potential respiratory irritancy (no acute toxicity reported) .

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